REACTION_CXSMILES
|
ClC(OCC(C)C)=O.[Cl:9][C:10]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:11]=1[C:12]([OH:14])=O.C(N(CC)CC)C.[CH:29]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>C(Cl)Cl.C(Cl)(Cl)Cl>[CH:29]1([NH:35][C:12](=[O:14])[C:11]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:10]=2[Cl:9])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1
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Name
|
|
Quantity
|
1.43 mL
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Type
|
reactant
|
Smiles
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ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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1.53 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
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The mixture was stirred under ice cooling for 45 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction solution was stirred at room temperature for 1.5 hr
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Duration
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1.5 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, dilute hydrochloric acid, and water in that order
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated under the reduced pressure
|
Type
|
ADDITION
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Details
|
Ethyl ether was added to the residue
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Type
|
FILTRATION
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Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |